molecular formula C12H16N2O4S B172942 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 165948-21-0

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Cat. No. B172942
CAS RN: 165948-21-0
M. Wt: 284.33 g/mol
InChI Key: LLPCRFYYYVEWMH-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 165947-48-8 . It has a molecular weight of 283.35 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-1lambda3-thieno[3,2-c]pyridine-2-carboxylate . The InChI code is 1S/C13H18NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6,19H,4-5,7H2,1-3H3,(H,15,16)/p-1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.35 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Peptide Chemistry and Foldamers

The Boc-thiazolopyridine scaffold serves as a precursor for conformationally constrained β-amino acids. These β-amino acids have the potential to form oligomers with well-defined secondary structures. The introduction and transformation of substituents at the C1 carbon of Boc-thiazolopyridine allow for the design of foldamers—molecules that adopt specific conformations due to steric constraints. These foldamers can mimic natural peptides and may find applications in drug design, biomaterials, and molecular recognition .

Photoswitchable Compounds

Boc-thiazolopyridine derivatives have been investigated for their photoswitching properties. By exposing these compounds to UV light and visible light, reversible changes in their structure and properties occur. Such photoswitchable behavior is valuable in fields like optoelectronics, molecular sensors, and responsive materials .

Materials Science

The unique heterocyclic structure of Boc-thiazolopyridine makes it interesting for materials science. Researchers explore its incorporation into polymers, nanoparticles, and thin films. Potential applications include organic semiconductors, light-emitting materials, and surface modification .

Organic Synthesis and Medicinal Chemistry

Boc-thiazolopyridine derivatives can serve as building blocks in organic synthesis. Their reactivity allows for the creation of diverse chemical libraries. Medicinal chemists may use these compounds to design novel drug candidates, especially in the context of peptide-based therapeutics or enzyme inhibitors .

Catalysis and Ligand Design

Functionalized Boc-thiazolopyridine derivatives can act as ligands for transition metal catalysts. Their chelating properties enable the development of efficient catalytic systems. Researchers explore their use in asymmetric synthesis, cross-coupling reactions, and other transformations .

Biological Probes and Imaging Agents

Boc-thiazolopyridine-based molecules can be modified with fluorescent tags or radioisotopes. These probes selectively bind to specific biological targets, aiding in cellular imaging, drug delivery, and understanding biological processes. Their stability and tunable properties make them valuable tools in molecular biology and biochemistry .

Mechanism of Action

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)19-9(13-7)10(15)16/h4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPCRFYYYVEWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462416
Record name 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

CAS RN

165948-21-0
Record name 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (845 mg) in absolute tetrahydrofuran (20 ml), n-butyllithium (1.65N hexane solution, 2.13 ml) was added dropwise at −78° C., and the mixture was stirred for 30 minutes with ice cooling. After passing carbon dioxide gas into the reaction mixture at −78° C. for 1 hour, the reaction mixture was warmed to room temperature. A 5N aqueous solution of sodium hydroxide and diethyl ether were added to the reaction mixture to separate a water layer. 6N Hydrochloric acid was added to the water layer to adjust the pH thereof to 1 to 2. After addition of dichloromethane, an organic layer separated was washed with saturated saline and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (562 mg) as a pale yellow foamy substance.
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